Product packaging for 5-Chlorobicyclo[2.2.1]hept-2-ene(Cat. No.:CAS No. 3721-19-5)

5-Chlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B12116104
CAS No.: 3721-19-5
M. Wt: 128.60 g/mol
InChI Key: PSCJIEZOAFAQRM-UHFFFAOYSA-N
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Description

5-Chlorobicyclo[2.2.1]hept-2-ene (CAS: 3721-19-5/3721-18-4) is a chlorinated derivative of the foundational bicyclo[2.2.1]heptene framework, also known as norbornene. With a molecular formula of C₇H₉Cl and a molecular weight of 128.60 g/mol, this compound is characterized by its rigid, strained bicyclic structure, which serves as a highly valuable and reactive scaffold in organic chemistry research . The core research value of this compound lies in its dual reactivity centers: the strained carbon-carbon double bond and the carbon-chlorine bond . The double bond readily participates in addition reactions and is a key monomer in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating functional polymers and advanced materials . Concurrently, the chlorine atom acts as a versatile handle for functionalization, enabling nucleophilic substitution reactions to introduce a wide array of other functional groups, such as hydroxyl, alkoxide, or amine moieties . This makes it an essential intermediate for synthesizing complex, functionalized norbornene derivatives for pharmaceutical and agrochemical development . Synthesized primarily via the Diels-Alder reaction between cyclopentadiene and vinyl chloride, the compound exists as two distinct stereoisomers, exo and endo, which can influence reaction outcomes and are often formed with a degree of stereochemical control . The rigid bicyclic framework of this compound provides a unique template for studying reaction mechanisms and stereochemistry with a high degree of precision, making it an indispensable building block for stereoselective synthesis . Related chlorinated norbornene compounds have been used as precursors to key intermediates like bicyclo[2.2.1]hept-5-en-2-one, highlighting their utility in constructing complex chiral molecules . This product is intended for research purposes only and is not suitable for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9Cl B12116104 5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 3721-19-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3721-19-5

Molecular Formula

C7H9Cl

Molecular Weight

128.60 g/mol

IUPAC Name

5-chlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

PSCJIEZOAFAQRM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chlorobicyclo 2.2.1 Hept 2 Ene and Its Derivatives

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a cornerstone in the synthesis of the bicyclo[2.2.1]heptene skeleton. masterorganicchemistry.com This pericyclic reaction involves the concerted cycloaddition of a conjugated diene to a dienophile, forming two new carbon-carbon sigma bonds. masterorganicchemistry.com

Cyclopentadiene (B3395910) Reactions with Chlorinated Dienophiles

The most direct route to the 5-chlorobicyclo[2.2.1]hept-2-ene core structure is the reaction of cyclopentadiene, a highly reactive diene fixed in the necessary s-cis conformation, with a chlorinated dienophile. masterorganicchemistry.comucc.ie A common example is the reaction with vinyl chloride or related chlorinated alkenes like 1-chloro-2-butene (B1196595). The reaction joins the two molecules to form the bicyclic adduct with the chlorine atom positioned on the saturated bridge.

Other, more complex chlorinated dienophiles, such as 2-thio-3-chloroacrylamides, have also been successfully employed in Diels-Alder reactions with cyclopentadiene. ucc.ie These reactions demonstrate the versatility of the approach, allowing for the introduction of additional functional groups onto the bicyclo[2.2.1]heptene scaffold. ucc.ie

Mechanistic Aspects of Thermal and Lewis Acid-Catalyzed Cycloadditions

The Diels-Alder reaction can be carried out under thermal conditions or accelerated by the use of Lewis acid catalysts. rsc.org

Thermal Cycloadditions: In the absence of a catalyst, the reaction is promoted by heat. nih.gov For instance, heating a mixture of cyclopentadiene and a suitable dienophile, sometimes without a solvent, can drive the reaction to completion. ucc.ie However, these conditions can sometimes require higher temperatures and longer reaction times.

Lewis Acid Catalysis: The efficiency and rate of the Diels-Alder reaction are often significantly enhanced by the presence of a Lewis acid. acs.org Catalysts such as aluminum chloride (AlCl₃) or copper(II) chloride (CuCl₂) coordinate to the electron-withdrawing group of the dienophile. ucc.ie This coordination makes the dienophile more electron-poor and thus more reactive towards the electron-rich diene, accelerating the reaction and often allowing it to proceed at lower temperatures. rsc.org For example, the reaction between cyclopentadiene and 1-chloro-2-butene can be effectively catalyzed by aluminum chloride.

CatalystTemperature (°C)SolventYield (%)Reference
None (Thermal)50None86 ucc.ie
Aluminum chloride (5 mol%)80-100Toluene65-72
Copper(II) chlorideAmbientDichloromethane (B109758)- ucc.ie

Stereochemical Control and Regioselectivity in [4+2] Cycloadditions

The Diels-Alder reaction is renowned for its high degree of stereochemical and regiochemical control. ucc.ie

Stereoselectivity: When cyclic dienes like cyclopentadiene react with dienophiles, two diastereomeric products, endo and exo, can be formed. mst.edu According to the Alder-Stein rules, the reaction kinetically favors the formation of the endo isomer. mst.eduyoutube.com This preference is attributed to "secondary orbital interactions," where the electron-withdrawing substituents on the dienophile are oriented towards the developing pi-system of the diene in the transition state. youtube.com Although the exo isomer is often the more thermodynamically stable product, the endo product typically forms faster and is the major product under kinetic control. mst.eduyoutube.com The use of Lewis acid catalysts can further enhance this endo-selectivity. ucc.ie

Regioselectivity: When both the diene and the dienophile are unsymmetrical, the reaction can yield different constitutional isomers, a phenomenon known as regioselectivity. masterorganicchemistry.com The reaction generally favors the formation of "ortho" (1,2) and "para" (1,4) substituted products over "meta" (1,3) products. masterorganicchemistry.com This outcome is governed by the electronic properties of the substituents on both the diene and dienophile, with the preferred orientation arising from the alignment of the atoms with the largest and smallest frontier molecular orbital coefficients. masterorganicchemistry.com In the synthesis of this compound from cyclopentadiene and a chlorinated alkene, the regiochemistry dictates the placement of the chlorine atom on the bicyclic framework.

Isomerization Strategies for Chlorinated Bicyclo[2.2.1]heptene Precursors

In some synthetic routes, an isomeric mixture of chlorinated bicyclo[2.2.1]heptenes may be formed. Isomerization strategies can then be employed to convert these precursors into the thermodynamically more stable 5-chloro derivative.

Acid-Catalyzed Rearrangements to the 5-Chloro Derivative

Chlorinated bicyclo[2.2.1]heptenes can undergo rearrangement under strong acidic conditions to yield the 5-chloro isomer. This process is driven by the formation of a more stable thermodynamic product. The mechanism typically involves the protonation of the double bond, which generates a carbocation intermediate. cdnsciencepub.com This cation can then undergo a series of hydride shifts and/or Wagner-Meerwein rearrangements, which shuffle the positions of the substituents and the carbon framework itself, ultimately leading to the relocation of the chlorine atom to the thermodynamically favored 5-position. cdnsciencepub.com A reported method for this isomerization involves heating the precursor with concentrated sulfuric acid (H₂SO₄) at 120°C in dichloroethane, which can yield the this compound in high yields of 85–90%.

CatalystTemperature (°C)SolventYield (%)Reference
H₂SO₄ (concentrated)120Dichloroethane85-90

Metal-Catalyzed Isomerization Processes

Transition metal catalysis offers a powerful set of tools for orchestrating molecular rearrangements. beilstein-journals.org While specific literature examples detailing the metal-catalyzed isomerization of other chlorinated bicyclo[2.2.1]heptenes directly to the 5-chloro derivative are not prevalent in the provided sources, the general principles of such transformations are well-established. Metals like rhodium, palladium, and copper are known to catalyze various isomerization reactions of bicyclic alkenes. beilstein-journals.orgresearchgate.netutoronto.ca These processes can involve mechanisms such as the formation of metal-hydride species followed by insertion/elimination sequences or the generation of π-allyl metal complexes that can undergo subsequent transformations. For instance, rhodium(I) complexes are known to catalyze the isomerization of olefins. researchgate.net Copper-catalyzed rearrangements of related diazabicyclo[2.2.1]heptene systems have also been explored, proceeding through Lewis acid-catalyzed pathways. beilstein-journals.org Such catalytic systems could potentially be adapted to facilitate the desired rearrangement of a chloro-substituent on the norbornene skeleton.

Direct Halogenation of Norbornene Skeletons

Direct halogenation of the norbornene framework is a primary method for introducing a chlorine atom onto the bicyclic system. The regio- and stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the chlorinating agent.

The chlorination of norbornene can proceed through different mechanistic pathways, primarily ionic and radical additions, which significantly influence the stereochemistry of the resulting products. researchgate.netresearchgate.net The choice of reagents and reaction conditions allows for a degree of control over the formation of specific isomers of this compound.

Ionic chlorination typically involves the reaction of norbornene with a source of electrophilic chlorine. The reaction is thought to proceed through a bridged chloronium ion intermediate. researchgate.net The attack of the chloride ion on this intermediate dictates the stereochemistry of the final product. Neighboring group participation, or anchimeric assistance, can also play a crucial role in directing the stereochemical outcome, leading to the formation of specific stereoisomers. researchgate.net For instance, the presence of certain functional groups on the norbornene skeleton can favor the formation of either the exo or endo isomer.

Radical chlorination, on the other hand, is often initiated by heat or light and leads to a different distribution of products. researchgate.net The stereoselectivity in radical reactions is generally less pronounced than in ionic additions.

Studies on the chlorination of deuterated norbornenes have provided further insight into the mechanism and stereoselectivity. The stereochemistry of proton or deuteron (B1233211) loss during the reaction to form tricyclic byproducts suggests that elimination occurs from specific positions, which is dependent on whether the halogen is bromine or chlorine. researchgate.net

Method Reagents/Conditions Key Features Stereochemical Control
Ionic Chlorination Cl₂, Lewis acidsProceeds via a bridged chloronium ion intermediate. researchgate.netGenerally favors specific stereoisomers due to the nature of the intermediate and potential anchimeric assistance. researchgate.net
Radical Chlorination Cl₂, heat/lightInvolves radical intermediates. researchgate.netOften results in a mixture of stereoisomers with lower selectivity compared to ionic methods. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

Ionic addition reactions tend to offer higher stereoselectivity, which is a significant advantage when a specific isomer is the desired product. researchgate.net The formation of a well-defined chloronium ion intermediate restricts the possible angles of nucleophilic attack, leading to a more controlled reaction outcome. However, the yields can be affected by competing rearrangement reactions, a common feature in norbornene chemistry.

A comparative analysis of chlorination versus bromination reveals differences in reactivity and product formation. Studies on the halogenation of amino acids, for instance, show that bromine can be a more effective halogenating agent than chlorine under certain conditions, leading to higher yields of brominated products. nih.gov Conversely, in other systems, chlorine is a stronger oxidant. nih.gov While not a direct comparison for norbornene synthesis, these findings highlight the nuanced differences between halogens that can influence synthetic efficiency.

Parameter Ionic Chlorination Radical Chlorination
Selectivity Higher stereoselectivity. researchgate.netLower stereoselectivity, often yields mixtures. researchgate.net
Efficiency Can be high, but may be reduced by rearrangements.Can have high conversion, but purification challenges may lower isolated yields.
Key Advantage Access to specific stereoisomers.Can form products not accessible via ionic routes.

Considerations for Scalable Synthesis in Academic and Industrial Contexts

The transition from laboratory-scale synthesis to academic or industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The synthesis of the norbornene precursor itself, often via a Diels-Alder reaction, is a critical step. Microwave-assisted Diels-Alder reactions have been shown to be versatile, fast, and suitable for large-scale synthesis due to easy workup procedures. researchgate.net

For the chlorination step, scalability can be enhanced through modern chemical engineering techniques. The use of continuous flow reactors can improve heat and mass transfer, maintain optimal temperature and pressure, and potentially increase yields while minimizing the formation of side products. This approach offers better control over reaction parameters compared to traditional batch processing, which is particularly important for exothermic halogenation reactions.

In an industrial context, the choice of reagents is also governed by cost, availability, and safety. While specialized reagents might offer high selectivity on a small scale, their use in large-scale production may be prohibitive. Therefore, optimizing reaction conditions using readily available and inexpensive chlorinating agents is a key focus for industrial synthesis.

Chemical Transformations and Reaction Mechanisms of 5 Chlorobicyclo 2.2.1 Hept 2 Ene

Reactivity of the Chlorine Atom within the Bicyclic Framework

The reactivity of 5-chlorobicyclo[2.2.1]hept-2-ene is significantly influenced by the rigid, strained bicyclic structure which dictates the stereochemical outcomes of its reactions. The chlorine atom, located at a bridgehead-adjacent position, displays reactivity in both nucleophilic substitution and radical processes.

Nucleophilic Substitution Reactions with Various Reagents

The chlorine atom in this compound can act as a leaving group and be displaced by various nucleophiles. These reactions typically proceed under mild conditions to yield substituted bicyclic products. Common nucleophiles employed include hydroxides, alkoxides, and amines, leading to the formation of the corresponding hydroxylated, alkoxylated, or aminated derivatives. The rigid bicyclo[2.2.1]heptane framework influences the stereoselectivity of these substitution reactions. ontosight.ai

For instance, the solvolysis of related chlorinated bicyclic compounds has been studied to understand the behavior of the carbocation intermediates formed upon the departure of the chloride ion. acs.org The unique geometry of the norbornyl system often leads to rearrangements and the formation of non-classical carbocations, influencing the final product distribution.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct TypeReference
Hydroxide (B78521)Sodium HydroxideHydroxylated derivative
AlkoxideSodium AlkoxideAlkoxylated derivative
AmineVarious aminesAminated derivative

Investigations into Radical Pathways and Intermediates

The 5-position of the bicyclo[2.2.1]hept-2-ene system is susceptible to radical reactions. The formation of radical intermediates at this bridgehead position is a key step in certain functionalization reactions. One prominent example is the radical chlorination of norbornene, which can be initiated by agents like azobisisobutyronitrile (AIBN). This process is thought to proceed via a stabilized radical intermediate, leading to the formation of this compound.

Research into the thermal rearrangement of related strained bicyclic systems, such as bicyclo[2.2.0]hexane derivatives, provides insight into the stability and behavior of radical intermediates in these caged structures. researchgate.net The study of such radical pathways is crucial for developing synthetic methodologies that leverage the unique reactivity of these bicyclic frameworks. The generation of radicals on these skeletons can lead to complex rearrangements and the formation of various structural isomers.

Reactions Involving the Bicyclic Alkene Moiety

The double bond in this compound is a site of significant reactivity, readily undergoing electrophilic addition, oxidation, and reduction reactions. The facial selectivity of these reactions is often controlled by the steric hindrance of the bicyclic system.

Electrophilic Addition Reactions to the Double Bond

The double bond in the bicyclic structure can participate in addition reactions with various electrophiles, including halogens and hydrogen. For example, halogenation can be performed using chlorine or bromine, typically in a solvent like carbon tetrachloride.

The addition of arenesulphenyl chlorides to related bicyclic dienes has been studied, revealing that the reaction proceeds with high regioselectivity. cdnsciencepub.com In the case of 2-methylenebicyclo[2.2.1]hept-5-ene, electrophilic attack occurs at the endocyclic double bond with participation from the exocyclic double bond, leading to a rearranged tricyclic product. cdnsciencepub.com The study of such reactions highlights the potential for complex skeletal rearrangements initiated by electrophilic attack on the double bond. Furthermore, the reaction of bicyclo[2.2.1]hept-2-ene with electrophilic reagents like HOX (where X is Cl or Br) can lead to the formation of the corresponding halohydrins. aak.gov.az

Oxidation Reactions, Including Epoxidation and Related Processes

The double bond of this compound can be oxidized to form epoxides. This reaction is commonly carried out using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). core.ac.uk The epoxidation of N-arylimides of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with peracetic acid has been shown to yield the corresponding 5,6-exo-epoxides, indicating that the oxidant preferentially attacks from the less sterically hindered exo face. pleiades.online

The resulting chloro-epoxides, such as 2-chlorobicyclo[2.2.1]hept-2-ene exo-oxide, are valuable intermediates that can undergo further transformations. acs.orgacs.org For example, their reaction with lithium diethylamide has been investigated, leading to molecular rearrangements. acs.org The oxidation of bicyclo[2.2.1]hept-2-ene derivatives can also be achieved with other oxidizing agents like potassium permanganate (B83412) in the presence of copper sulfate, providing an alternative to ozonolysis. acs.org

Table 2: Oxidation Reactions of the Bicyclic Alkene

Reaction TypeReagent ExampleProduct TypeReference
Epoxidationm-Chloroperbenzoic acid (m-CPBA)Epoxide core.ac.uk
EpoxidationPeracetic acidexo-Epoxide pleiades.online
OxidationPotassium permanganate/Copper sulfateCleavage products acs.org

Reduction Reactions, Such as Hydrogenation and Other Chemoselective Reductions

The double bond in this compound can be reduced to yield the corresponding saturated bicyclic compound, 2-chlorobicyclo[2.2.1]heptane. This transformation is typically achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst.

The selective reduction of the double bond in the presence of the chlorine atom is an important chemoselective transformation. Studies on the hydrogenation of other chloroalkenes have demonstrated that the carbon-carbon double bond can be selectively reduced without affecting the carbon-chlorine bond under specific conditions. thieme-connect.de For example, the hydrogenation of 5-chlorohex-1-ene (B108983) using a rhodium on alumina (B75360) catalyst selectively reduces the double bond. thieme-connect.de Similarly, the hydrogenation of related cyanobicyclo[2.2.1]heptene derivatives has been shown to produce the corresponding saturated cyano-bicycloalkane. cdnsciencepub.com These examples underscore the feasibility of selectively reducing the alkene moiety in this compound while preserving the chloro-substituent.

Skeletal Rearrangements and Their Mechanistic Elucidation

The strained nature of the bicyclo[2.2.1]heptene skeleton makes it prone to various skeletal rearrangements, which can be initiated by light, heat, or the generation of reactive intermediates like carbenes.

Photochemical Rearrangements

Photochemical irradiation provides the energy to access excited states, leading to rearrangements that are often not feasible under thermal conditions. The photolysis of chlorinated bicyclic ketones, for instance, has been shown to result in stereospecific rearrangements. For example, the irradiation of exo-3-chlorobicyclo[2.2.1]hept-5-en-2-one leads to the formation of endo-6-carbomethoxybicyclo[3.1.0]hex-2-ene in a stereospecific manner. tandfonline.com

While direct photochemical studies on this compound are not extensively detailed in the provided results, the photorearrangement of related systems like 2-cyanobicyclo[2.2.1]hept-2-ene offers valuable insights. cdnsciencepub.com Irradiation of this compound results in a core.ac.uknih.gov-sigmatropic shift, a photochemically allowed process. cdnsciencepub.commcmaster.ca This suggests that this compound could potentially undergo similar concerted pericyclic reactions upon photochemical excitation, leading to rearranged bicyclic or tricyclic products. The specific products would depend on the nature of the excited state and the influence of the chlorine substituent on the reaction pathway.

Thermal Rearrangements

Thermal rearrangements in bicyclic systems are well-documented. oregonstate.edu While specific studies detailing the thermal rearrangement of this compound are not abundant in the provided search results, the behavior of related compounds under thermal conditions can offer predictive insights. The rigid bicyclo[2.2.1]heptane skeleton is known to undergo Wagner-Meerwein rearrangements, driven by the relief of ring strain. The presence of a chlorine atom can influence the course of these rearrangements by affecting the stability of potential carbocation intermediates.

Carbene-Mediated Rearrangement Pathways

The generation of carbenes from precursors like 2-lithio-3-chlorobicyclo[2.2.1]hept-2-ene can lead to complex rearrangements. acs.org The Fritsch–Buttenberg–Wiechell rearrangement is a key pathway for the formation of strained alkynes from vinyl carbenes. nih.gov In the context of the bicyclo[2.2.1]heptene system, the generation of a carbene at the double bond could initiate a cascade of rearrangements. For instance, the formation of the highly strained bicyclo[2.2.1]hept-2-yne has been proposed, which can then trimerize. acs.org

Recent research has demonstrated that the photochemical generation of exocyclic alkylidene carbenes can lead to the formation of highly strained caged alkynes. nih.gov This methodology could potentially be applied to derivatives of this compound to explore the generation and subsequent reactions of novel strained systems. The equilibrium between the alkylidene carbene and the strained alkyne, and the activation energies for their interconversion and trapping, are key factors determining the product distribution. nih.gov

Influence of Structural Rigidity on Reaction Outcomes and Stereospecificity

The rigid, bicyclic structure of this compound exerts significant control over the stereochemistry of its reactions. core.ac.ukbeilstein-journals.org The fixed spatial arrangement of the molecule dictates the accessibility of reagents to different faces of the molecule (exo vs. endo), leading to high stereoselectivity.

For example, in addition reactions to the double bond, electrophilic attack often occurs from the less sterically hindered exo face. cdnsciencepub.com The subsequent steps of the reaction are then directed by the stereochemistry of this initial attack. This principle is evident in the addition of arenesulphenyl chlorides to 2-methylenebicyclo[2.2.1]hept-5-ene, where attack occurs exclusively on the endocyclic double bond from the exo face, followed by homoallylic participation of the exocyclic double bond. cdnsciencepub.com

The stereochemistry of the chlorine atom at the C5 position (exo or endo) also plays a crucial role in directing reaction pathways. The exo and endo isomers of this compound are distinct chemical entities with different reactivities. nist.govnist.gov This difference can be exploited in stereospecific syntheses. For instance, the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide and the determination of its absolute configuration has enabled the unambiguous synthesis of optically pure bicyclo[2.2.1]hept-5-en-2-one. ku.ac.ke

The rigid framework also influences the stability of intermediates. The formation of carbocations, for example, is subject to the geometric constraints of the bicyclic system, which can favor or disfavor certain rearrangement pathways.

Below is a table summarizing the stereochemical aspects of reactions involving the bicyclo[2.2.1]heptene framework.

Reaction TypeSubstrateReagent/ConditionMajor Product(s)Key Stereochemical Feature
Photochemical Rearrangementexo-3-chlorobicyclo[2.2.1]hept-5-en-2-onePhotolysisendo-6-carbomethoxybicyclo[3.1.0]hex-2-eneStereospecific rearrangement tandfonline.com
Photochemical Rearrangement2-cyanobicyclo[2.2.1]hept-2-eneIrradiation1-cyanobicyclo[4.1.0]hept-2-ene core.ac.uknih.gov-Sigmatropic shift cdnsciencepub.commcmaster.ca
Electrophilic Addition2-methylenebicyclo[2.2.1]hept-5-eneArenesulphenyl chloridesendo-3-arylthio-1-chloromethyltricyclo[2.2.1.02,6]heptaneExo attack with homoallylic participation cdnsciencepub.com
Ring-Opening/Cross Metathesisexo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrilesAllyl alcohol/allyl acetate (B1210297)Tetrahydrofuran derivativesRegioselectivity influenced by the nitrile group's steric hindrance beilstein-journals.org

Stereochemical Investigations of 5 Chlorobicyclo 2.2.1 Hept 2 Ene and Derived Compounds

Analysis of Exo/Endo Stereoisomerism and Interconversion

The bicyclo[2.2.1]heptane ring system is characterized by the presence of exo and endo stereoisomers. This diastereoisomerism arises from the orientation of substituents relative to the main carbon bridge. In 5-Chlorobicyclo[2.2.1]hept-2-ene, the chlorine atom can be positioned either on the side opposite to the one-carbon bridge (exo) or on the same side (endo).

The exo isomer is generally considered to be the thermodynamically more stable of the two due to reduced steric hindrance. mst.edu The endo configuration places the substituent in closer proximity to the other atoms in the bicyclic cage, leading to greater steric strain. ontosight.ai The synthesis of this compound, often through a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, can yield a mixture of both exo and endo isomers. mst.edu The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts. mst.edu

Interconversion between the exo and endo isomers can occur under certain conditions, typically involving the formation of an intermediate that allows for the repositioning of the substituent. mst.edu This process is crucial for obtaining the desired stereoisomer for subsequent synthetic steps.

Table 1: Stereoisomers of this compound

Isomer Description Relative Stability
exo-5-Chlorobicyclo[2.2.1]hept-2-ene Chlorine atom is anti (away from) the one-carbon bridge. Generally more stable. mst.edu
endo-5-Chlorobicyclo[2.2.1]hept-2-ene Chlorine atom is syn (towards) the one-carbon bridge. ontosight.ai Generally less stable due to steric strain. ontosight.ai

Diastereoselective Control in Functionalization Reactions

The inherent stereochemistry of the this compound core plays a significant role in directing the outcome of subsequent functionalization reactions. The steric bulk of the bicyclic framework often dictates that incoming reagents will approach from the less hindered face, leading to a high degree of diastereoselectivity.

For instance, in reactions involving the double bond, the exo or endo position of the chlorine atom can influence the facial selectivity of the attack. The reaction of a 4:1 mixture of 2-exo-chloro- and 2-endo-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitriles with phenylselenyl chloride resulted in the formation of adducts where the phenylselenyl group exclusively occupied the exo position at C(6) and the chlorine atom was in the endo position at C(5). researchgate.net This demonstrates the powerful directing effect of the bicyclic system.

Similarly, the Diels-Alder reaction, a cornerstone for constructing the bicyclo[2.2.1]heptane skeleton, is renowned for its stereochemical predictability. The use of chiral catalysts in these cycloadditions can provide precise control over the stereochemical outcome.

Enantioselective Synthesis and Kinetic Resolution

Both the exo and endo diastereomers of this compound are chiral and exist as a pair of enantiomers. The separation of these enantiomers and their preparation in high enantiomeric purity are critical for their use in asymmetric synthesis.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers. nih.govmdpi.com This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and thus, separation. mdpi.com

For instance, the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, a derivative of this compound, was successfully achieved using a cellulose (B213188) triacetate column. ku.ac.kewpmucdn.com This chromatographic separation was instrumental in obtaining the individual enantiomers for further analysis and characterization. ku.ac.kewpmucdn.com

Biocatalysis offers an environmentally friendly and highly selective alternative for obtaining enantiomerically pure compounds. Enzymes, such as lipases and reductases, can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. researchgate.net

The kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one, a related bicyclic compound, has been achieved through asymmetric bioreduction using genetically engineered Saccharomyces cerevisiae (baker's yeast). researchgate.netresearchgate.net This method yielded optically pure (+)-5,6-epoxy-bicyclo[2.2.1]heptane-2-one and endo-(−)-5,6-epoxy-bicyclo[2.2.1]heptane-2-ol. researchgate.netresearchgate.net Such biocatalytic methods can be applied to derivatives of this compound to produce enantiomerically enriched building blocks. researchgate.net

Table 2: Methods for Enantiomeric Enrichment

Method Description Example
Chiral Chromatography Separation of enantiomers based on differential interaction with a chiral stationary phase. mdpi.com Resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide on a cellulose triacetate column. ku.ac.kewpmucdn.com
Biocatalytic Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. researchgate.net Asymmetric bioreduction of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae. researchgate.netresearchgate.net

Determination of Absolute Configuration through Advanced Techniques

The unambiguous determination of the absolute configuration of enantiomers is crucial. X-ray crystallography stands as a definitive method for this purpose. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

The absolute configuration of the (+)-enantiomer of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide was determined to be (1R,2R,4R) through X-ray crystallography of the enantiomerically pure compound. ku.ac.kewpmucdn.com This experimental determination was significant as it provided a direct correlation of the absolute configuration with a crystal structure, resolving previous ambiguities. ku.ac.kewpmucdn.com This information was then used to assign the absolute configuration of related compounds, such as (+)-bicyclo[2.2.1]hept-5-en-2-one, after chemical conversion. ku.ac.ke

Stereochemical Implications in Complex Molecule Synthesis

The well-defined stereochemistry of this compound and its derivatives makes them invaluable starting materials and key intermediates in the synthesis of complex, biologically active molecules. The rigid bicyclic framework provides a predictable platform for the introduction of new stereocenters.

Bicyclo[2.2.1]heptane systems are a structural motif found in numerous natural products and are used to create conformationally constrained analogues of biologically active molecules. wpmucdn.com For example, bicyclo[2.2.1]hept-5-en-2-one, which can be derived from this compound derivatives, is a versatile starting point for the synthesis of prostaglandins (B1171923), carbocyclic sugars, and certain terpenes. wpmucdn.comacs.org The stereochemical integrity of the bicyclic precursor is essential for ensuring the correct stereochemistry in the final complex target molecule.

Spectroscopic Characterization and Structural Elucidation of 5 Chlorobicyclo 2.2.1 Hept 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 5-Chlorobicyclo[2.2.1]hept-2-ene, providing detailed information about its proton and carbon framework.

Proton (¹H) NMR for Stereochemical Assignments and Chemical Shifts

Proton NMR (¹H NMR) is instrumental in determining the stereochemistry and assigning the chemical shifts of the protons within the this compound molecule. The rigid bicyclic structure leads to distinct chemical shifts for the exo and endo protons, which are further influenced by the presence of the chlorine atom.

The vinylic protons (H-2 and H-3) typically appear in the range of δ 6.10-6.57 ppm. mdpi.com The bridgehead protons (H-1 and H-4) and the proton attached to the same carbon as the chlorine atom (H-5) show complex multiplets due to intricate coupling patterns. The stereochemical orientation of the chlorine atom, whether exo or endo, significantly impacts the chemical shifts of nearby protons, a phenomenon critical for distinguishing between isomers. ontosight.ai For instance, in related bicyclic systems, the coupling constant J₃,₄ is characteristic, with a value of approximately 4 Hz for exo adducts and 2 Hz for endo adducts. ucc.ie

Interactive Data Table: Representative ¹H NMR Chemical Shifts

ProtonChemical Shift (ppm) RangeMultiplicityNotes
H-2/H-36.10 - 6.57mVinylic protons. mdpi.com
H-1/H-43.01 - 3.19mBridgehead protons. mdpi.com
H-5VariesmProton geminal to the chlorine atom.
H-6 (exo/endo)VariesmDiastereotopic methylene (B1212753) protons.
H-7 (syn/anti)1.85 - 2.21mBridge methylene protons. mdpi.com

Note: Specific chemical shifts can vary based on the solvent and the specific isomer (exo or endo).

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the bicyclic framework.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm) RangeNotes
C-2/C-3~130 - 140Olefinic carbons.
C-5VariesCarbon bonded to chlorine.
C-1/C-4VariesBridgehead carbons.
C-6VariesMethylene carbon.
C-7VariesBridge methylene carbon.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is employed to confirm the molecular weight and to study the fragmentation pathways of this compound. The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular formula C₇H₉Cl. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern is characteristic of the bicyclic structure. Common fragmentation pathways involve the loss of a chlorine atom ([M-Cl]⁺) or retro-Diels-Alder reactions, leading to the formation of cyclopentadiene (B3395910) and a chloroethene radical cation. The relative intensities of the fragment ions provide valuable structural information.

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of this compound, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. acs.org This technique is particularly valuable for unambiguously determining the exo or endo stereochemistry of the chlorine substituent. ku.ac.ke

For instance, crystallographic studies on related chlorobicyclo[2.2.1]heptene derivatives have confirmed the spatial arrangement of the atoms and the puckering of the bicyclic rings. ku.ac.kewpmucdn.com The crystal structure reveals the rigid cage-like framework and the specific orientation of the substituent, which is crucial for understanding its steric and electronic effects on reactivity.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification (General Relevance)

Infrared (IR) spectroscopy is a useful tool for identifying the functional groups present in this compound. The key vibrational modes include:

C=C stretch: The carbon-carbon double bond of the alkene typically shows a stretching vibration in the region of 1570-1650 cm⁻¹. cdnsciencepub.com

C-H stretch (alkene): The stretching vibrations of the vinylic C-H bonds appear above 3000 cm⁻¹.

C-H stretch (alkane): The stretching vibrations of the saturated C-H bonds of the bicyclic framework are observed below 3000 cm⁻¹. core.ac.uk

C-Cl stretch: The carbon-chlorine bond stretching vibration is typically found in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.

These characteristic absorption bands, while not providing as detailed structural information as NMR or X-ray crystallography, offer a quick and convenient method for confirming the presence of the key functional groups in the molecule. cdnsciencepub.com

Computational Chemistry and Theoretical Studies of 5 Chlorobicyclo 2.2.1 Hept 2 Ene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Chlorobicyclo[2.2.1]hept-2-ene, these calculations, typically employing Density Functional Theory (DFT), provide insights into its electronic landscape and thermodynamic stability. The choice of a functional, such as B3LYP, and a basis set, like 6-31G*, is crucial for obtaining accurate results for such halogenated hydrocarbons .

These calculations can determine key electronic and energetic parameters. The molecular structure features a rigid bicyclic norbornene framework with a chlorine atom at the 5-position, which can exist as either an exo or endo stereoisomer nist.govresearchgate.net. The presence of the electron-withdrawing chlorine atom and the strained double bond significantly influences the molecule's electronic properties and reactivity .

While specific, detailed studies tabulating the electronic properties of this compound are not widely available in peer-reviewed literature, databases like the NIST Chemistry WebBook and Cheméo provide access to some fundamental computed and experimental data, including gas phase ion energetics nist.govchemeo.com. Such data is critical for parameterizing and validating computational models.

Table 1: Representative Energetic and Physicochemical Properties

The following table lists the types of energetic and physicochemical properties that are determined for the exo and endo isomers of this compound. This data is essential for understanding the stability and behavior of the compound.

PropertyDescriptionData Source Indication
Molecular FormulaThe elemental composition of the molecule.C7H9Cl nist.govchemeo.com
Molecular WeightThe mass of one mole of the substance.128.599 g/mol nist.govchemeo.com
Standard Gibbs Free Energy of Formation (ΔfG°)The change in Gibbs free energy during the formation of 1 mole of the substance from its constituent elements.Available via databases like Cheméo chemeo.com
Enthalpy of Formation (ΔfH°gas)The change in enthalpy during the formation of 1 mole of the substance in its gaseous state.Available via databases like Cheméo chemeo.com
Ionization Energy (IE)The energy required to remove one electron from a gaseous atom or molecule.Gas phase ion energetics data available from NIST nist.govchemeo.com

Prediction and Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the complex pathways of chemical reactions. For this compound, theoretical calculations can map out the energy landscape of a reaction, identifying intermediates, transition states, and predicting the most likely reaction products. The reactivity of this compound is dominated by the chlorine atom, which can act as a leaving group in substitution reactions, and the double bond, which readily participates in addition reactions .

DFT calculations are commonly used to model the transition states and determine the regioselectivity of reactions involving halogenated norbornene derivatives . For instance, in the electrophilic chlorination of norbornene to produce this compound, the use of a Lewis acid catalyst like iron(III) chloride is proposed to proceed through a polarized transition state that directs the chlorine to the 5-position .

Furthermore, computational studies on the fragmentation of related norbornenyl systems have successfully located nearly isoenergetic cationic intermediates using computational methods. These studies show that in polar solvents, fragmentation can proceed through competitive ion pair pathways, which affects product distribution lookchem.com. Such insights are crucial for predicting how this compound might behave under various reaction conditions.

Table 2: Key Aspects of Reaction Mechanism Modeling

Computational ApproachInformation GainedRelevance to this compound
Transition State SearchGeometry and energy of the highest point on the reaction coordinate.Predicts the activation energy for reactions like electrophilic additions or substitutions.
Frontier Molecular Orbital (FMO) AnalysisAnalysis of HOMO-LUMO gaps and orbital shapes.Predicts reactivity and compatibility in cycloaddition reactions, such as the Diels-Alder reaction .
Intrinsic Reaction Coordinate (IRC) CalculationMaps the reaction pathway from the transition state to reactants and products.Confirms that a located transition state connects the intended reactants and products.
Solvent Modeling (e.g., PCM)Simulates the effect of the solvent on the reaction energetics.Accounts for the influence of polar solvents on ionic reaction pathways lookchem.com.

Theoretical Approaches to Stereoselectivity and Conformational Preferences

The rigid, bicyclic structure of this compound gives rise to distinct stereoisomers, primarily the exo and endo forms, where the chlorine substituent is oriented away from or towards the longer carbon bridge, respectively . The stereochemical outcome of reactions involving this compound is heavily influenced by this rigid framework .

Theoretical calculations can provide significant insight into the factors governing stereoselectivity. By calculating the relative energies of the exo and endo isomers and the transition states leading to their formation, computational models can predict which isomer is thermodynamically and kinetically favored. For example, in Diels-Alder reactions to form the bicyclo[2.2.1]heptene skeleton, lower reaction temperatures are known to favor the formation of the endo product .

In reactions at the double bond, such as epoxidation, the existing stereochemistry of the chlorine at the C-5 position plays a directing role. The chlorine atom introduces both steric and electronic effects. Sterically, it can hinder the approach of a reagent from the syn face, favoring attack from the exo face. Electronically, the inductive effect of the chlorine atom reduces the electron density of the double bond, which can affect the rate of reaction compared to unsubstituted norbornene . While specific computational studies detailing the energy differences between the exo and endo isomers of this compound are not prevalent, such analyses are standard practice in the computational investigation of substituted bicyclic systems.

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation provides confidence in the predictive power of the calculations and can help in the interpretation of experimental results. For this compound, experimental characterization is typically achieved through techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Computational methods can be used to predict spectroscopic properties. For example, theoretical calculations can compute NMR chemical shifts. In related systems, such as mandelate (B1228975) derivatives of norbornenols, calculated ¹H NMR chemical shifts, after performing a Boltzmann-weighted average over the predominant conformations, have been shown to correctly reproduce experimental values researchgate.net. This demonstrates the potential for a similar approach to be applied to this compound to confirm its structure and stereochemistry.

Similarly, comparing computed activation energies with experimentally determined kinetic data can validate a proposed reaction mechanism . While a direct, published correlation of this nature for a reaction of this compound is not readily found, the principle is well-established in the study of related reactive systems. The synergy between computational prediction and experimental verification is a cornerstone of modern chemical research, enabling a deeper understanding of molecular structure and reactivity.

Polymerization and Advanced Materials Applications of 5 Chlorobicyclo 2.2.1 Hept 2 Ene

Ring-Opening Metathesis Polymerization (ROMP) of 5-Chlorobicyclo[2.2.1]hept-2-ene

ROMP is a powerful polymerization method for cyclic olefins, driven by the relief of ring strain. It is a chain-growth polymerization that proceeds via an olefin metathesis catalytic cycle, resulting in polymers with unsaturated backbones.

Catalyst Systems and Reaction Conditions for ROMP

The success of ROMP of this compound, also known as 5-chloronorbornene, is highly dependent on the choice of catalyst and reaction conditions. Ruthenium-based catalysts, particularly Grubbs catalysts, are widely employed due to their high tolerance to functional groups and robust performance.

Different generations of Grubbs catalysts exhibit varying activities and initiation rates. For instance, first-generation Grubbs catalysts have been used in the copolymerization of norbornene derivatives. nih.gov The choice of catalyst can influence the stereochemistry of the resulting polymer, with some catalysts favoring the formation of cis or trans double bonds in the polymer backbone.

The reaction conditions for ROMP of norbornene derivatives are typically mild. Polymerizations are often carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. wikipedia.org The monomer-to-catalyst ratio is a critical parameter that influences the molecular weight of the resulting polymer. The table below summarizes typical reaction conditions for the ROMP of norbornene derivatives.

CatalystMonomer/Catalyst RatioSolventTemperatureReference
Grubbs 1st GenVariableChloroformReflux nih.gov
Grubbs II & Hoveyda-Grubbs IIVariableDichloromethaneRoom Temperature wikipedia.org
Grubbs 3rd GenVariableDichloromethaneRoom Temperature researchgate.net

It is important to note that the exo and endo isomers of substituted norbornenes can exhibit different reactivities in ROMP. Generally, exo isomers are more reactive due to less steric hindrance for the catalyst's approach to the double bond. rsc.org

Synthesis of Functionalized Norbornene-Based Polymers

The chlorine atom in this compound serves as a valuable functional handle that can be modified post-polymerization. This allows for the synthesis of a wide array of functionalized polynorbornenes that would be difficult to achieve by direct polymerization of the corresponding functionalized monomers.

The poly(5-chloronorbornene) obtained from ROMP can undergo nucleophilic substitution reactions to introduce various functional groups. For example, the chlorine can be displaced by amines, azides, or other nucleophiles to create polymers with tailored properties. This post-polymerization modification strategy provides a versatile platform for designing materials for specific applications.

Block Copolymer Architectures from Norbornene Monomers

Living ROMP, where the polymerization proceeds with minimal termination or chain transfer, is particularly useful for the synthesis of block copolymers. By sequentially adding different norbornene-based monomers to a living polymerization system, well-defined block copolymers can be constructed.

For instance, a block of poly(5-chloronorbornene) can be synthesized first, followed by the addition of a second norbornene monomer carrying a different functional group. This sequential addition allows for the creation of diblock or multiblock copolymers with distinct segments, leading to materials with unique phase-separated morphologies and combined properties. The ability to create such architectures is crucial for applications in areas like nanotechnology and drug delivery.

Vinyl Polymerization of Norbornene Derivatives

In contrast to ROMP, vinyl polymerization of norbornene derivatives proceeds through the double bond, leaving the bicyclic ring structure intact in the polymer backbone. This results in saturated, rigid-chain polymers with high glass transition temperatures and thermal stability.

Palladium-Catalyzed Vinyl Polymerization Mechanisms

Palladium-based catalysts are highly effective for the vinyl addition polymerization of norbornene and its derivatives. The mechanism typically involves the migratory insertion of the norbornene monomer into a palladium-alkyl or palladium-hydride bond.

The catalytic cycle is generally initiated by the formation of an active palladium(II) species. This species then coordinates with the norbornene monomer. The key step is the migratory insertion of the norbornene double bond into the Pd-C or Pd-H bond. nih.gov This process is favored by the high ring strain of the norbornene monomer. Subsequent insertions of more monomer units lead to the growth of the polymer chain. Chain termination can occur through various pathways, including β-hydride elimination.

For substituted norbornenes like this compound, the electronic nature of the substituent can influence the rate of polymerization. Electron-withdrawing groups, such as the chlorine atom, can affect the electron density of the double bond and its coordination to the palladium center.

Development of Specialty Polymeric Materials

The polymerization of this compound provides a route to specialty polymeric materials with unique and valuable properties. The presence of the chlorine atom, either in the final polymer or as a precursor for further functionalization, allows for the tuning of material characteristics.

One area of application is in the development of flame-retardant materials . The incorporation of halogen atoms, such as chlorine, is a well-known strategy to impart flame retardancy to polymers. wikipedia.orgnih.gov The chlorinated polynorbornenes can exhibit improved fire resistance compared to their non-halogenated counterparts.

Another potential application is in the field of high refractive index polymers . Polymers containing heavy atoms like halogens (except fluorine) tend to have higher refractive indices. rsc.orgresearchgate.netwikipedia.orgpsu.edu This makes polymers derived from this compound interesting candidates for optical applications, such as in lenses, optical films, and coatings.

Furthermore, the ability to functionalize the polymer after polymerization opens up a vast design space for materials with specific properties. For example, by introducing polar functional groups, the adhesion and surface properties of the polymer can be modified. This versatility makes polymers derived from this compound promising for a wide range of advanced material applications.

Applications in Optoelectronics

The development of advanced materials for optoelectronic devices is a rapidly evolving field, with a continuous demand for polymers that offer tunable optical and electronic properties, processability, and stability. Polymers derived from this compound through Ring-Opening Metathesis Polymerization (ROMP) are emerging as promising candidates in this arena. The versatility of the polynorbornene backbone, combined with the reactive chloro-functional group, allows for the synthesis of materials with tailored characteristics for various optoelectronic applications, including light-emitting diodes (LEDs).

The general strategy involves the copolymerization of functional norbornene-based monomers or the post-polymerization modification of a reactive polynorbornene backbone. In this context, poly(5-chloronorbornene) serves as a valuable precursor. The chlorine atom can be substituted with various functional moieties to impart desired optoelectronic properties.

Research Findings:

Researchers have successfully incorporated chromophores and charge-transporting units into polynorbornene backbones to create materials for organic light-emitting diodes (OLEDs). For instance, studies have demonstrated the synthesis of norbornene monomers functionalized with highly luminescent molecules like diphenylanthracene (DPA) and electron-transporting units such as t-butylphenyl-para-biphenyl-oxadiazole (PBD). mit.edu These monomers can be copolymerized to achieve a balance of charge injection and transport, which is crucial for efficient electroluminescence. mit.edu

While direct polymerization of these complex monomers is one approach, post-polymerization modification of a reactive polymer like poly(5-chloronorbornene) offers a more modular and often simpler route to functional materials. nih.govwiley.com The chlorine atom on the repeating unit of poly(5-chloronorbornene) can act as a handle for nucleophilic substitution reactions, allowing for the attachment of a wide array of optoelectronically active groups.

A key advantage of using a polynorbornene scaffold is the ability to create block copolymers. mit.edu This allows for the combination of different functionalities within a single polymer chain, leading to self-assembly into well-defined nanostructures. For example, a block copolymer could contain a segment for charge transport and another for light emission, leading to improved device performance.

The table below summarizes the potential applications and the role of polymers derived from this compound in optoelectronics.

Application AreaRole of Poly(5-chloronorbornene) DerivativePotential Functional Groups to be Attached
Organic Light-Emitting Diodes (OLEDs) Emissive Layer, Charge Transport LayerDiphenylanthracene (DPA) for blue emission, Phenylene-thiophene for conductivity, Triphenylamine for hole transport
Polymer Solar Cells (PSCs) Donor or Acceptor MaterialPorphyrins, Fullerenes, or other photoactive molecules
Optical Sensors Sensing MaterialFluorescent dyes that respond to specific analytes

Novel Polymeric Scaffolds

The rigid and well-defined structure of the bicyclo[2.2.1]heptene unit makes polymers derived from it excellent scaffolds for the construction of complex and functional macromolecular architectures. The polymerization of this compound provides a polymeric backbone with regularly spaced reactive sites, which can be exploited for the synthesis of novel polymeric scaffolds with tailored properties and functionalities.

The post-polymerization modification of poly(5-chloronorbornene) is a powerful strategy for creating these advanced materials. nih.govwiley.comrsc.org The chlorine atom, while not as reactive as some other functional groups, can undergo substitution reactions, allowing for the introduction of a wide variety of chemical entities. This approach enables the creation of a library of functional polymers from a single parent polymer, all having the same degree of polymerization but differing in their side-chain functionality. wiley.com

Research Findings:

Research into the functionalization of polynorbornene backbones has demonstrated the potential for creating a diverse range of materials. For instance, the introduction of hydrophilic and hydrophobic side chains can lead to the formation of amphiphilic polymers that self-assemble into micelles, vesicles, or other nanostructures in solution. uq.edu.au These structures have potential applications in drug delivery, nanotechnology, and materials science.

Furthermore, the rigid nature of the polynorbornene backbone can be used to create materials with specific conformational properties. For example, by attaching peptide fragments to the polymer scaffold, it is possible to create synthetic mimics of biological molecules with defined secondary structures.

The development of block copolymers from norbornene-based monomers has also opened up possibilities for creating highly ordered materials. mit.eduresearchgate.netnih.gov By controlling the sequence of different monomer units, it is possible to create materials that self-assemble into lamellar, cylindrical, or spherical domains at the nanoscale. These nanostructured materials can exhibit unique mechanical, optical, and electronic properties.

The table below outlines the types of novel polymeric scaffolds that can be developed from this compound and their potential applications.

Polymeric Scaffold TypeSynthesis StrategyPotential Applications
Functional Graft Copolymers Post-polymerization modification of poly(5-chloronorbornene) with various side chains.Stimuli-responsive materials, coatings, and compatibilizers.
Amphiphilic Block Copolymers Sequential ROMP of 5-chloronorbornene and a hydrophilic norbornene monomer.Drug delivery vehicles, nanoreactors, and templates for inorganic materials.
Bioconjugates Attachment of peptides, proteins, or DNA to the polynorbornene backbone.Biosensors, tissue engineering scaffolds, and targeted drug delivery systems.
Nanostructured Materials Self-assembly of block copolymers derived from 5-chloronorbornene.Photonic crystals, high-density data storage, and advanced separation membranes.

Derivatization and Functionalization Strategies Utilizing 5 Chlorobicyclo 2.2.1 Hept 2 Ene

Synthesis of Variously Substituted Bicyclic Compounds

The chlorine atom at the 5-position and the double bond within the bicyclo[2.2.1]hept-2-ene scaffold are the primary sites for functionalization. Nucleophilic substitution of the chloro group and electrophilic addition to the double bond are common strategies to introduce a range of substituents.

Introduction of Amine and Hydroxyl Functionalities

The chloro group in 5-chlorobicyclo[2.2.1]hept-2-ene can be displaced by nitrogen and oxygen nucleophiles to furnish the corresponding amines and alcohols. These reactions typically proceed via an S(_N)1 or S(_N)2 mechanism, with the stereochemical outcome influenced by the reaction conditions and the nature of the nucleophile.

The synthesis of amino alcohols from bicyclo[2.2.1]hept-2-ene derivatives has been explored. For instance, the reaction of halohydrin derivatives of cyclic olefins with secondary amines like morpholine (B109124) and piperidine (B6355638) can yield the corresponding amino alcohols. beilstein-journals.org While not starting directly from this compound, this demonstrates a general strategy for introducing both hydroxyl and amino functionalities onto the bicyclic scaffold. A more direct, albeit indirect, introduction of an amine functionality involves the synthesis of stereoisomeric N-(p-nitrobenzoyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes. pleiades.online

Hydroxylated derivatives can be obtained through the hydrolysis of the chloro group. For example, the reaction with sodium hydroxide (B78521) can lead to the formation of bicyclo[2.2.1]hept-5-en-2-ol. evitachem.com The reaction conditions, such as the concentration of the base and the temperature, are crucial in determining the reaction's efficiency and the potential for competing elimination or rearrangement reactions.

Table 1: Synthesis of Amine and Hydroxyl Derivatives

Starting Material Reagents and Conditions Product Reference(s)
Halohydrin derivatives of bicyclo[2.2.1]hept-2-ene Secondary amines (e.g., morpholine, piperidine) Amino alcohols of bicyclo[2.2.1]heptane beilstein-journals.org
This compound Sodium hydroxide Bicyclo[2.2.1]hept-5-en-2-ol evitachem.com
Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic acid Azide formation followed by reaction with amines Tricyclic amides researchgate.net

Preparation of Carboxamide and Carboxylic Acid Derivatives

The introduction of carboxylic acid and carboxamide functionalities significantly expands the synthetic utility of the bicyclo[2.2.1]hept-2-ene core, providing a handle for further modifications, such as peptide coupling or the formation of other acid derivatives.

One approach to introduce a carboxylic acid group is through the hydrolysis of a nitrile derivative. For example, (1S,4S)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile can be hydrolyzed using a solution of potassium hydroxide in ethanol (B145695) to yield the corresponding bicyclic ketone after rearrangement, which can then be further manipulated. mdpi.com A more direct route involves the chlorination of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid to produce 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Carboxamide derivatives can be synthesized from the corresponding carboxylic acids. For instance, 5-norbornene-2-carboxylic acid can be reacted with 3-chloropropan-1-amine hydrochloride in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt) to form N-(3-chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. mdpi.com Another important derivative, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, has been synthesized and resolved, highlighting its utility as a precursor to other bicyclic compounds. wpmucdn.comku.ac.ke

Table 2: Synthesis of Carboxamide and Carboxylic Acid Derivatives

Starting Material Reagents and Conditions Product Reference(s)
(1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile KOH, EtOH, reflux; then H₃PO₄ (1S,4S)-Bicyclo[2.2.1]hept-5-en-2-one mdpi.com
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Chlorinating agents 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
5-Norbornene-2-carboxylic acid 3-Chloropropan-1-amine hydrochloride, DCC, HOBt, TEA, MeCN N-(3-Chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide mdpi.com
- Resolution of racemic mixture (+)- and (-)-2-Chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide wpmucdn.comku.ac.ke

Use as a Building Block in Complex Organic Synthesis

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptene framework makes it an attractive building block for the synthesis of complex organic molecules, including natural products and their analogs. nih.gov The defined stereochemistry of the bicyclic system allows for a high degree of stereocontrol in subsequent reactions.

While specific examples of total syntheses starting directly from this compound are not extensively detailed in the provided context, the use of related bicyclo[2.2.1]heptane derivatives is well-established in the synthesis of prostaglandins (B1171923), terpenes, and carbocyclic sugars. wpmucdn.com The functional handles present in derivatives of this compound allow for its incorporation into larger, more complex molecular scaffolds. The development of methods for the synthesis of functionalized bicyclo[m.n.1] systems, which can be applied to the total synthesis of natural products like cyclocitrinol and cerorubenic acid-III, underscores the importance of such bridged ring systems. nih.gov

Role as a Precursor for Pharmacophores and Bioactive Molecule Scaffolds

The unique conformational constraints imposed by the bicyclo[2.2.1]heptene skeleton make it a valuable scaffold for the design of pharmacologically active molecules. By orienting functional groups in a specific and rigid manner, this framework can lead to compounds with high affinity and selectivity for biological targets. ontosight.ai

Synthesis of Bicyclic GABA Derivatives

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogs of GABA are of significant interest for their potential to selectively target different GABA receptor subtypes. The bicyclo[2.2.1]heptene framework has been utilized to create such rigid GABA analogs.

A study on the design and synthesis of GABA derivatives containing a bridged bicyclic skeleton as inhibitors of branched-chain aminotransferase 1 (BCAT1) illustrates this application. mdpi.com In this work, (1S,4S)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile was used as a starting material to synthesize a key intermediate, (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one. mdpi.com This ketone was then elaborated through a series of reactions to introduce the necessary aminomethyl and acetate (B1210297) groups, ultimately yielding tert-butyl 2-((1S,2R,4S*)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-yl)acetate, a bicyclic GABA derivative. mdpi.com

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound and its derivatives serve as important intermediates in the synthesis of a variety of pharmaceutical and agrochemical products. ontosight.ai The bicyclic core is a feature in several biologically active compounds.

In the pharmaceutical realm, derivatives of this bicyclic system have been used in the synthesis of epibatidine (B1211577) analogs. researchgate.net Epibatidine is a potent analgesic, and its analogs are explored for their potential therapeutic applications. The synthesis of these analogs often involves the construction of a 2-azabicyclo[2.2.1]heptane ring system, for which functionalized bicyclo[2.2.1]heptenes can serve as precursors. researchgate.net

In the agrochemical industry, bicyclic compounds are utilized in the development of insecticides, herbicides, and fungicides. numberanalytics.comgoogle.com For example, a library of natural product-like bicyclo numberanalytics.comnumberanalytics.comnumberanalytics.comoctenones, a related bicyclic system, was synthesized and screened for agrochemical activity, leading to the discovery of novel herbicidally active compounds. benthamdirect.comnih.gov This highlights the potential of rigid, polycyclic scaffolds in the discovery of new agrochemicals. The use of this compound as a reagent in organic synthesis contributes to the development of pesticides and other agricultural products aimed at enhancing crop protection. lookchem.com

Precursors for Natural Product Analogs (e.g., Prostaglandins, Terpenes)

The rigid bicyclic framework of this compound serves as a valuable starting point for the stereocontrolled synthesis of complex natural product analogs, particularly those containing a cyclopentane (B165970) ring system. This is especially true for prostaglandins and certain classes of terpenes, where the precise arrangement of substituents on a five-membered ring is crucial for their biological activity. The synthetic utility of the bicyclo[2.2.1]heptane skeleton lies in its ability to be transformed into a cyclopentane core through various ring-opening strategies.

Substituted bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.1]hept-5-en-2-one are recognized as key intermediates in the synthesis of prostaglandins and some terpenes. wpmucdn.com The strategic placement of a chlorine atom at the 5-position of the bicyclo[2.2.1]hept-2-ene ring offers a functional handle for further transformations and can influence the stereochemical outcome of subsequent reactions.

While direct and detailed synthetic routes starting from this compound are not extensively documented in readily available literature, the established chemistry of similar chloro-substituted norbornene derivatives provides a strong basis for its potential applications. For instance, a direct route to primary prostaglandins has been described starting from a more functionalized derivative, 5-chloro-5-cyano-7-syn-formyl-bicyclo- ontosight.aiontosight.aideepdyve.comhept-2-ene, highlighting the synthetic relevance of a chloro-substituent at the 5-position. deepdyve.com

Furthermore, research has shown that 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide can serve as a precursor to the pivotal intermediate, bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.comku.ac.keresearchgate.net This suggests that this compound could be similarly converted to a corresponding ketone, which would then be a crucial building block for natural product analogs. General applications of chloro-substituted norbornenes in the synthesis of pharmaceuticals further support the potential of this compound as a versatile precursor. ontosight.ai

The general strategy for utilizing bicyclo[2.2.1]heptene derivatives in prostaglandin (B15479496) synthesis often involves the following key steps:

Functionalization of the Bicyclic System: This can involve epoxidation, dihydroxylation, or other additions to the double bond, as well as modifications of the chloro-substituent.

Ring Opening: The bicyclic system is then opened to form the desired cyclopentane ring with the required stereochemistry. This is a critical step that takes advantage of the conformational rigidity of the starting material.

Elaboration of Side Chains: Once the cyclopentane core is established, the characteristic side chains of prostaglandins are introduced through various organic reactions.

The synthesis of complex natural products is a field of continuous development, and the use of readily available and versatile starting materials like this compound is of significant interest to the scientific community.

Catalysis and Organometallic Transformations Involving 5 Chlorobicyclo 2.2.1 Hept 2 Ene

Role in Transition Metal-Catalyzed Reactions

5-Chlorobicyclo[2.2.1]hept-2-ene, also known by its common name exo-5-chloronorbornene, is a bicyclic organic compound with the molecular formula C₇H₉Cl. Its structure consists of a norbornene framework with a chlorine atom at the 5-position. This compound and its derivatives are notable for their participation in a range of transition metal-catalyzed reactions. The strained double bond within the bicyclo[2.2.1]hept-2-ene system is highly reactive towards various metal catalysts, facilitating transformations such as additions, isomerizations, and polymerizations.

Palladium-catalyzed reactions are prominent, with palladium on carbon (Pd/C) being used to selectively isomerize chloro-norbornenes at relatively low temperatures. For instance, under a hydrogen atmosphere at 60°C, this compound can be isomerized in good yields. Furthermore, tungsten(II) carbonyl complexes have been shown to be effective catalysts for the hydroarylation of bicyclo[2.2.1]hept-2-ene with simple arenes. researchgate.net

The reactivity of the chlorine atom as a leaving group in substitution reactions, combined with the reactivity of the double bond in addition reactions, makes this scaffold a versatile tool in organic synthesis. The rigid bicyclic framework also imparts a high degree of stereocontrol in these transformations.

Mechanistic Studies of Catalytic Processes

Understanding the mechanisms of catalytic processes involving this compound and related structures is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Palladium catalysts are widely used to effect transformations on the bicyclo[2.2.1]hept-2-ene scaffold. Mechanistic studies have provided insights into these processes. For example, the insertion of the bicyclo[2.2.1]heptene system into an aryl or vinylpalladium bond, formed in situ from aryl or vinyl bromides, is a key step in certain cross-coupling reactions. researchgate.net The development of novel platinum and palladium complexes with chiral ligands has been a focus of research to understand and control the regioselectivity and enantioselectivity of allylic alkylation reactions. bath.ac.uk These studies have revealed interesting differences in the catalytic behavior of platinum and palladium, providing valuable information on the distinct characteristics of these metals. bath.ac.uk

Copper and zinc catalysts also play a significant role in the transformations of bicyclic systems. For example, copper(I) and copper(II) salts have been used to catalyze the Diels-Alder reaction of cyclopentadiene (B3395910) with β-chloroacrylamides, leading to the formation of substituted bicyclo[2.2.1]hept-2-ene derivatives. ucc.ie These reactions often exhibit high diastereoselectivity, which can be influenced by the choice of catalyst and reaction conditions. ucc.ie For instance, using Cu(OTf)₂ as a catalyst can significantly reduce reaction times and influence the endo:exo selectivity of the cycloaddition. ucc.ie Zinc and zinc chloride have been employed in reactions of palladium(II) species derived from norbornene, leading to the formation of monosubstituted nortricyclenes. researchgate.net

Gold catalysis has emerged as a powerful tool for the cycloisomerization of enynes and diynes, leading to the formation of complex polycyclic structures. While direct gold-catalyzed reactions of this compound are less commonly reported, the cycloisomerization of related 1,6-diynes provides a facile route to the bicyclo[2.2.1]heptane skeleton. nih.govresearchgate.net A novel gold-catalyzed cycloisomerization of 1,6-diynes has been developed to produce a variety of bicyclo[2.2.1]hept-5-en-2-ones in moderate to good yields. nih.govresearchgate.net Mechanistic studies, including density functional theory (DFT) calculations, have shed light on these transformations, revealing unique reaction pathways that may inspire new strategies for synthesizing bridged ring systems. researchgate.net These reactions often proceed through the activation of alkynes by gold(I) complexes, followed by intramolecular nucleophilic attack. nih.gov

Ligand Development from Bicyclic Scaffolds (General Relevance)

The rigid and well-defined three-dimensional structure of bicyclic scaffolds, such as the bicyclo[2.2.1]heptane framework, makes them attractive for the development of new ligands for catalysis. These scaffolds can provide a robust and predictable platform for the spatial arrangement of coordinating atoms, which is crucial for achieving high levels of stereocontrol in catalytic reactions.

Bicyclic peptides, for instance, have been synthesized and investigated as rigid globular scaffolds. rsc.orgrsc.org These structures can be stabilized by intramolecular hydrogen bonds and their geometry can be controlled by the chirality of the constituent amino acid residues. rsc.orgrsc.org The development of ligands with bicyclic scaffolds has also been explored for achieving subtype selectivity in estrogen receptors, demonstrating the potential of these structures in designing molecules with specific biological activities. nih.gov The insights gained from these studies can be applied to the design of novel chiral ligands for a wide range of catalytic transformations, where the bicyclic framework can enforce a specific coordination geometry around the metal center, thereby influencing the stereochemical outcome of the reaction.

Applications in Asymmetric Catalysis

The bicyclo[2.2.1]heptane framework has been instrumental in the development of asymmetric catalysis. Chiral auxiliaries and ligands derived from this scaffold have been successfully employed in a variety of stereoselective reactions.

One notable application is in asymmetric Diels-Alder reactions. acs.org Chiral Lewis acids, sometimes assisted by a Brønsted acid, have been used to catalyze the cycloaddition of dienophiles to cyclopentadiene, affording enantioenriched bicyclo[2.2.1]heptene derivatives. acs.org For example, the asymmetric Diels-Alder reaction of cyclopentadiene and 2-bromoacrolein (B81055) can be catalyzed to produce exo-2-bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, a precursor to chiral bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.com

Furthermore, kinetic resolution of racemic bicyclic compounds using biocatalysis represents another important application in asymmetric synthesis. For example, racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one can be resolved through asymmetric bioreduction using genetically engineered Saccharomyces cerevisiae, yielding optically pure products. researchgate.net The development of platinum and palladium complexes with enantiomerically pure P,N bidentate ligands has also led to highly enantioselective allylic alkylation reactions. bath.ac.uk

Advanced Research Directions and Future Prospects for 5 Chlorobicyclo 2.2.1 Hept 2 Ene

Development of Novel and Sustainable Synthetic Routes

The primary industrial synthesis of 5-Chlorobicyclo[2.2.1]hept-2-ene involves the Diels-Alder reaction of cyclopentadiene (B3395910) with vinyl chloride or its equivalents. Future research, however, is trending towards more sustainable and efficient methods.

Key areas of development include:

Catalyst Innovation: Research is moving beyond traditional Lewis acid catalysts like aluminum chloride. The focus is on developing heterogeneous catalysts that are easily separable and recyclable, minimizing waste. Furthermore, organocatalysis presents a metal-free alternative, reducing the risk of heavy metal contamination in the final products.

Atom Economy: Novel synthetic strategies aim to maximize the incorporation of all reactant atoms into the final product. This includes exploring alternative dienophiles and reaction pathways that avoid the formation of byproducts, a core principle of green chemistry.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate Diels-Alder reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This method is particularly suitable for rapid, small-scale synthesis and library generation.

Alternative Starting Materials: Investigating bio-based sources for cyclopentadiene or its precursors is a long-term goal to reduce reliance on petrochemical feedstocks, aligning the synthesis with circular economy principles.

A comparative look at traditional versus emerging synthetic approaches is presented below:

FeatureTraditional Method (Diels-Alder)Future Directions
Catalyst Lewis Acids (e.g., AlCl₃)Heterogeneous, Organocatalysts
Efficiency Moderate to good yields (65-72%) Higher yields, reduced reaction times
Sustainability Generates waste, uses harsh reagentsRecyclable catalysts, atom-economic, bio-based feedstocks
Technology Batch processingMicrowave-assisted, Continuous Flow

Exploration of Unprecedented Reactivity Patterns

The unique strained structure of the bicyclo[2.2.1]heptene core, combined with the electronic influence of the chlorine atom, makes it a substrate for discovering new chemical transformations.

Future research is focused on:

Transition Metal Catalysis: While reactions like Ring-Opening Metathesis Polymerization (ROMP) are known, researchers are exploring novel transition-metal-catalyzed reactions. This includes unusual C-H activation and hydroarylation reactions to functionalize the bicyclic core in previously inaccessible ways. researchgate.net For example, gold-catalyzed cycloisomerization reactions of related 1,6-diynes have yielded bicyclo[2.2.1]hept-5-en-2-ones, showcasing how metal catalysis can unlock unprecedented pathways for forming bridged ring systems. researchgate.net

Stereoselective Reactions: The rigid framework provides an excellent platform for developing highly stereoselective reactions. Future work will likely involve designing catalysts that can control the formation of specific isomers in addition and substitution reactions, which is critical for applications in medicinal chemistry.

Radical Chemistry: Exploring the participation of this compound in radical-mediated reactions could open new avenues for C-C and C-heteroatom bond formation, expanding its synthetic utility beyond traditional two-electron pathways.

Design and Synthesis of Advanced Functional Materials

This compound is a valuable monomer for creating advanced polymers and materials, primarily through ROMP. The chlorine atom serves as a functional handle for post-polymerization modification.

Future prospects in this area include:

Functional Polymers: The synthesis of polymers with tailored properties is a major goal. By substituting the chlorine atom with other functional groups either before or after polymerization, materials with specific optical, electronic, or self-healing properties can be designed.

High-Performance Materials: The rigid norbornene backbone can be incorporated into polymer chains to enhance thermal stability and mechanical strength. Research is aimed at developing new copolymers that leverage these properties for applications in aerospace and electronics.

Membranes and Separation Media: Polymers derived from this monomer can be used to create membranes with controlled porosity and chemical affinity, suitable for gas separation, water purification, and other advanced filtration applications.

Material ApplicationKey Property Derived from Bicyclic CoreResearch Focus
Specialty Polymers Functionalizable chlorine handle, rigid backboneTailoring properties (optical, electronic) via post-polymerization modification
High-Performance Composites Thermal stability, mechanical strengthDevelopment of novel copolymers for demanding environments
Advanced Membranes Controlled porosity, chemical functionalityGas separation, water purification

Integration with Flow Chemistry and High-Throughput Experimentation

Modernizing the synthesis and application of this compound involves adopting advanced laboratory technologies. rsc.orgnih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis. youtube.com They provide superior control over reaction parameters like temperature and pressure, which can lead to increased yields and reduced side-product formation. A 2024 patent highlighted a 15% increase in yield for the synthesis of this compound using microreactor technology. This approach is also inherently safer and more scalable.

High-Throughput Experimentation (HTE): HTE platforms, which involve the parallel execution of many small-scale reactions, are invaluable for rapidly screening catalysts, reaction conditions, and novel reactivity patterns. chemrxiv.orgasymchem.com Integrating HTE with flow chemistry can accelerate the discovery and optimization of processes related to this compound, from its synthesis to its use in creating new materials and intermediates. youtube.com

Expanding the Scope of Biological and Medicinal Chemistry Applications (as a synthetic intermediate)

The bicyclo[2.2.1]heptane framework is a recognized structural motif in biologically active molecules and is used to create conformationally constrained scaffolds that can improve binding affinity to biological targets. ontosight.aiwpmucdn.comku.ac.ke this compound serves as a key starting material for such structures.

Future research directions include:

Novel Scaffolds for Drug Discovery: The compound is an intermediate for synthesizing complex molecules. ontosight.ai Its derivatives are being investigated as potential pharmacophores in drug design. For instance, related bicyclic structures have been used to synthesize inhibitors of γ-aminobutyric acid (GABA) transaminase (BCAT1), which is a target in certain cancers. mdpi.com

Antimicrobial Agents: Derivatives of chlorinated bicyclic compounds have shown significant inhibitory activity against bacteria like Staphylococcus aureus and Escherichia coli, indicating their potential as a basis for new antimicrobial agents.

Peptidomimetics: The rigid bicyclic structure can be used to mimic peptide secondary structures, such as β-turns. acs.org This is a valuable strategy in designing small molecules that can modulate protein-protein interactions, a key area in modern drug discovery.

Q & A

Q. What are the recommended safety protocols for handling 5-Chlorobicyclo[2.2.1]hept-2-ene in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to safety measures:
  • Use chemical-resistant gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Operate in well-ventilated areas or under fume hoods to avoid inhalation of vapors.
  • Eliminate ignition sources (e.g., open flames, sparks) due to flammability risks.
  • In case of spills, collect material using non-reactive tools and store in sealed containers for proper disposal .
  • Storage should occur in ventilated, cool areas away from oxidizers to prevent reactive hazards .

Q. What synthetic routes are commonly employed to prepare this compound, and how do reaction conditions influence yield?

  • Methodological Answer : A common method involves the Diels-Alder reaction between cyclopentadiene and chlorinated dienophiles. Key considerations include:
  • Temperature : Lower temperatures (0–20°C) favor endo-selectivity, critical for regiochemical purity.
  • Catalysts : Lewis acids (e.g., AlCl₃) accelerate reactions but may require post-synthesis neutralization.
  • Solvent Choice : Non-polar solvents (e.g., hexane) improve stereochemical control.
    Yield optimization requires GC-MS or NMR to monitor intermediate stability and byproduct formation .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify chlorine-induced deshielding in the bicyclic framework.
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 144.02 for [M-Cl]+^+).
  • X-ray Crystallography : Resolves spatial arrangement of the chlorine substituent and ring strain .

Advanced Research Questions

Q. How does the stereochemistry of epoxidation reactions involving this compound differ from unsubstituted norbornene derivatives?

  • Methodological Answer : The chlorine atom induces steric and electronic effects:
  • Steric Effects : Chlorine at the 5-position hinders syn-addition, favoring exo-epoxide formation (Table 4, ).
  • Electronic Effects : Electron-withdrawing Cl reduces electron density at the double bond, slowing epoxidation rates compared to unsubstituted norbornene.
  • Experimental Design : Use chiral oxidants (e.g., Sharpless conditions) to probe enantioselectivity, monitored via chiral HPLC .

Q. What computational modeling approaches are used to predict the reactivity of halogenated norbornene derivatives in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity:
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict diene/dienophile compatibility.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.
  • Validation : Compare computed activation energies with experimental kinetic data .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Dynamic Effects : Conformational flexibility in solution may obscure NMR signals. Use variable-temperature NMR or crystallography to clarify.
  • Impurity Interference : Employ column chromatography or recrystallization for purification, followed by GC-MS to verify purity.
  • Isomeric Mixtures : Utilize NOESY or COSY NMR to distinguish exo/endo isomers .

Ethical and Reproducibility Considerations

  • Data Transparency : Publish raw spectral data and computational input files to enable replication .
  • Regulatory Compliance : Adhere to Significant New Use Rules (SNURs) for derivatives (e.g., 5-butyl or 5-hexyl analogs) under 40 CFR §721.4105 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.